Technical Whitepaper: 3-(Methoxy-d3)-1-propanol as a Deuterated Probe and Building Block
Technical Whitepaper: 3-(Methoxy-d3)-1-propanol as a Deuterated Probe and Building Block
Executive Summary
3-(Methoxy-d3)-1-propanol (CAS 86013-00-5) is a stable isotope-labeled glycol ether derivative primarily utilized in pharmacokinetics, environmental toxicology, and the synthesis of deuterated active pharmaceutical ingredients (APIs).[1] As the deuterated analog of 3-methoxy-1-propanol, it serves as a "gold standard" Internal Standard (IS) for mass spectrometry, eliminating matrix ionization effects. Furthermore, it acts as a critical mechanistic probe for investigating metabolic oxidation pathways involving alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH), specifically in the formation of alkoxy acids.
This guide details the physicochemical profile, high-fidelity synthesis, and strategic applications of 3-(Methoxy-d3)-1-propanol, designed for researchers requiring absolute precision in drug metabolism and pharmacokinetics (DMPK).
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
The "d3" designation indicates the substitution of the three hydrogen atoms on the terminal methyl group with deuterium (
| Property | Data |
| Chemical Name | 3-(Methoxy-d3)-1-propanol |
| CAS Number | 86013-00-5 |
| Synonyms | 3-(Trideuteromethoxy)propan-1-ol; Propylene glycol monomethyl-d3 ether |
| Molecular Formula | C |
| Molecular Weight | 93.14 g/mol (vs. 90.12 g/mol for unlabeled) |
| Appearance | Colorless, hygroscopic liquid |
| Boiling Point | ~158°C (760 mmHg) |
| Density | ~0.92 g/mL |
| Solubility | Miscible with water, ethanol, DMSO, and dichloromethane |
| Isotopic Purity | Typically ≥ 99 atom % D |
Strategic Applications in Drug Development
Bioanalytical Internal Standard (LC-MS/MS)
In quantitative bioanalysis, 3-(Methoxy-d3)-1-propanol is the preferred Internal Standard for quantifying 3-methoxy-1-propanol (a solvent metabolite or impurity) in plasma or urine.
-
Mechanism: Co-elutes with the analyte but is mass-resolved (+3 Da shift).
-
Benefit: Normalizes variations in extraction efficiency and compensates for matrix effects (ion suppression/enhancement) in ESI-MS.
Metabolic Stability & Kinetic Isotope Effect (KIE)
This compound is used to probe the metabolic fate of the methoxy group. The carbon-deuterium bond (C-D) is stronger than the carbon-hydrogen bond (C-H).
-
O-Demethylation Probe: If metabolism involves removing the methyl group (O-demethylation), the reaction rate will be significantly slower for the d3-analog due to the Primary Kinetic Isotope Effect (
). -
Pathway Mapping: Helps distinguish between oxidation of the alcohol terminus (forming methoxypropionic acid) and oxidative cleavage of the ether.
Deuterated API Synthesis ("Deuterium Switch")
It serves as a building block for introducing stable methoxy-d3 motifs into drug candidates (e.g., Rabeprazole analogs) to improve metabolic half-life or reduce toxic metabolite formation.
High-Fidelity Synthesis Protocol
Objective: Synthesize 3-(Methoxy-d3)-1-propanol via a modified Williamson Ether Synthesis.
Reaction:
Reagents & Equipment[2][11][14]
-
Methanol-d3 (CD
OD): >99.8 atom % D (Solvent & Reagent). -
Sodium Metal (Na): Freshly cut, washed with hexane.
-
3-Bromo-1-propanol: Reagent grade (Limiting reagent).
-
Equipment: 3-neck round bottom flask, reflux condenser, nitrogen line, addition funnel, oil bath.
Step-by-Step Methodology
-
Preparation of Sodium Methoxide-d3:
-
In a flame-dried 3-neck flask under N
flow, add Methanol-d3 (10 equivalents relative to bromide). -
Cool to 0°C in an ice bath.
-
Slowly add Sodium metal (1.1 equivalents) in small pieces. Caution: Exothermic evolution of H
gas. -
Stir until all sodium is dissolved (formation of NaOCD
).
-
-
Alkylation Reaction:
-
Heat the solution to a gentle reflux (~65°C).
-
Add 3-Bromo-1-propanol (1.0 equivalent) dropwise over 30 minutes.
-
Scientific Rationale: Slow addition prevents a runaway exotherm and minimizes side reactions (e.g., elimination to allyl alcohol).
-
Reflux for 4–6 hours. Monitoring via TLC (stain with KMnO
) or GC-FID should show disappearance of the bromide.
-
-
Workup & Purification:
-
Cool mixture to room temperature. A white precipitate (NaBr) will be visible.
-
Neutralize excess base with a stoichiometric amount of glacial acetic acid or dilute HCl (careful not to cleave the ether).
-
Filter off the NaBr salts.
-
Concentrate the filtrate to remove excess Methanol-d3 (recoverable).
-
Distillation: Perform fractional distillation under reduced pressure. The product (BP ~158°C at atm) will distill after the solvent.
-
Yield Expectation: 60–75%.
-
Synthesis Workflow Diagram
Caption: Figure 1: Synthesis of 3-(Methoxy-d3)-1-propanol via Williamson Ether Synthesis using Methanol-d3.
Analytical Characterization
To validate the identity of the synthesized compound, compare experimental data against these theoretical standards.
1H-NMR (Proton NMR)
-
Solvent: CDCl
-
Key Feature: The singlet typically seen at
3.35 ppm (3H) for the methoxy group ( ) will be absent due to deuterium substitution. -
Expected Signals:
-
1.83 ppm (quintet, 2H,
Hz): Central methylene ( ). -
3.55 ppm (triplet, 2H,
Hz): Methylene adjacent to ether oxygen ( ). -
3.75 ppm (triplet, 2H,
Hz): Methylene adjacent to hydroxyl ( ).
-
1.83 ppm (quintet, 2H,
Mass Spectrometry (EI-MS)
-
Molecular Ion:
93 (M ). -
Base Peak: Loss of hydroxymethyl or deuterated methoxy fragments.
-
Comparison: Unlabeled standard shows
90. The +3 Da shift confirms tri-deuteration.
Metabolic Pathway & Toxicology
Understanding the metabolism of 3-methoxy-1-propanol is critical, as glycol ethers are often associated with reproductive toxicity. The d3-analog allows precise tracking of the alkoxy acid formation.
Caption: Figure 2: Oxidative metabolic pathway of 3-(Methoxy-d3)-1-propanol mediated by ADH and ALDH enzymes.
Safety & Handling
-
Hazards: Flammable liquid.[2] Causes skin and severe eye irritation (H315, H319).[3][2]
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent moisture absorption.
-
Hygroscopicity: Deuterium exchange with atmospheric moisture (
) can occur at the hydroxyl group (forming ), but the methoxy-d3 group ( ) is stable.
References
-
PubChem. (2025).[3] 3-Methoxy-1-propanol Compound Summary (CID 74116). National Center for Biotechnology Information. [Link]
-
Pharmaffiliates. (2025). 3-(Methoxy-d3)-1-propanol Product Data. [Link][1][4]
-
Centers for Disease Control and Prevention (CDC). (2003). Glycol Ethers: NIOSH Manual of Analytical Methods (NMAM), Method 2554. [Link][5]
-
European Chemicals Agency (ECHA). (2025). Registration Dossier: 3-Methoxypropan-1-ol. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 3-Methoxy-1-propanol | C4H10O2 | CID 74116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,3-Diethoxy-1-propanol | C7H16O3 | CID 140135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CA2268226A1 - Process for preparing 3-methoxy-1-propanol - Google Patents [patents.google.com]
- 5. cdc.gov [cdc.gov]
